molecular formula C9H9FO2 B12071029 3-(3-Fluorophenoxy)propanal

3-(3-Fluorophenoxy)propanal

Cat. No.: B12071029
M. Wt: 168.16 g/mol
InChI Key: JCXSVMHZFLOTMM-UHFFFAOYSA-N
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Description

3-(3-Fluorophenoxy)propanal is an organic compound with the molecular formula C9H9FO2 It is characterized by the presence of a fluorine atom attached to a phenoxy group, which is further connected to a propanal group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Fluorophenoxy)propanal typically involves the reaction of 3-fluorophenol with an appropriate propanal derivative. One common method is the reaction of 3-fluorophenol with 3-chloropropanal in the presence of a base, such as sodium hydroxide, to form the desired product. The reaction is usually carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation and recrystallization are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

3-(3-Fluorophenoxy)propanal can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Reagents such as sodium iodide (NaI) in acetone can be used for halogen exchange reactions.

Major Products Formed

    Oxidation: 3-(3-Fluorophenoxy)propanoic acid.

    Reduction: 3-(3-Fluorophenoxy)propanol.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

3-(3-Fluorophenoxy)propanal has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme interactions and metabolic pathways.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(3-Fluorophenoxy)propanal involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The fluorine atom can also influence the compound’s reactivity and binding affinity through electronic effects.

Comparison with Similar Compounds

Similar Compounds

    3-(4-Fluorophenoxy)propanal: Similar structure but with the fluorine atom in the para position.

    3-(3-Trifluoromethylphenoxy)propanal: Contains a trifluoromethyl group instead of a single fluorine atom.

Uniqueness

3-(3-Fluorophenoxy)propanal is unique due to the specific positioning of the fluorine atom, which can significantly influence its chemical reactivity and interactions with biological targets. This makes it a valuable compound for specialized applications in research and industry.

Properties

Molecular Formula

C9H9FO2

Molecular Weight

168.16 g/mol

IUPAC Name

3-(3-fluorophenoxy)propanal

InChI

InChI=1S/C9H9FO2/c10-8-3-1-4-9(7-8)12-6-2-5-11/h1,3-5,7H,2,6H2

InChI Key

JCXSVMHZFLOTMM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)F)OCCC=O

Origin of Product

United States

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